[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia:
[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia: [2] Cas 2386-87-0 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Wholesale | Tetra Tetra: [3] TTA21: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Cas 2386-87-0 - Tetra Tetra:
[1] 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia Wikipedia:
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, also known as 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate, is a cycloaliphatic epoxy compound with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol. It appears as a pale yellow to colorless transparent liquid and is characterized by its dual epoxide functionality, which enhances cross-linking capabilities when cured. This compound is primarily utilized in various industrial applications due to its excellent thermal stability, weather resistance, and low viscosity compared to other epoxy resins .
The primary reaction mechanism for 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate involves cationic polymerization. When exposed to heat or photoinitiators, it undergoes polymerization to form crosslinked thermosets. The presence of the epoxide groups allows for reactions with hydroxyl, carboxyl, or amine groups in polymers, facilitating the formation of complex networks that enhance mechanical properties and adhesion .
While specific biological activity data on 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is limited, the compound's structural characteristics suggest potential interactions with biological systems. Generally, epoxy compounds can exhibit cytotoxicity or allergenic properties; thus, safety assessments are essential when considering their use in consumer products . Further studies are needed to elucidate its biological effects comprehensively.
The synthesis of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate typically involves the reaction of a bis-unsaturated ester with peracetic acid. This process yields the desired epoxy compound through epoxidation. An alternative method includes the Tishchenko reaction followed by epoxidation using a peracid . The synthesis parameters can be adjusted to optimize yield and purity based on specific application requirements.
This compound is widely utilized across various industries due to its favorable properties:
Interaction studies on 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate primarily focus on its reactivity with other chemical species during polymerization. Research indicates that the presence of ester groups can influence reaction rates and mechanisms compared to other epoxy monomers without such functional groups. Additionally, studies have explored its compatibility with various fillers and additives to enhance performance characteristics in final products .
Several compounds share structural similarities with 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate | C14H20O4 | Dual epoxide functionality; used in industrial applications |
Epoxidized Soybean Oil | C18H34O5 | Derived from natural sources; used as a plasticizer |
Bisphenol A Diglycidyl Ether | C21H22O4 | High thermal stability; commonly used in coatings |
Cycloaliphatic Epoxy Resin | Variable | Excellent UV stability; used in electrical insulation |
The unique aspect of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate lies in its specific dual epoxide structure that facilitates superior cross-linking and adhesion properties compared to other similar compounds .
Irritant